5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound represents a complex heterocyclic system requiring systematic nomenclature approaches for unambiguous identification. According to International Union of Pure and Applied Chemistry standards, the preferred name follows the principle of selecting the furan ring as the parent structure due to its priority in the nomenclature hierarchy. The complete systematic name incorporates the thiazole substituent at position 5 of the furan ring, with the amino group specifically located at position 2 of the thiazole moiety.
The molecular identification parameters establish a comprehensive chemical fingerprint for this compound. The Chemical Abstracts Service registry number 1251924-41-0 provides unique identification within chemical databases. The molecular formula C₈H₇N₃O₂S accurately represents the atomic composition, indicating eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 209.23 grams per mole confirms the empirical formula calculations and provides essential data for analytical characterization.
The International Chemical Identifier system generates a unique alphanumeric string for database searching and structural verification. The International Chemical Identifier representation "InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)" encodes the complete structural information including connectivity and hydrogen positions. The corresponding International Chemical Identifier Key "QVSHJBKMAHCXLQ-UHFFFAOYSA-N" provides a shortened hash code for rapid database queries and structural comparisons.
Table 1.1: Systematic Identification Parameters
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 1251924-41-0 |
| Molecular Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| International Chemical Identifier Key | QVSHJBKMAHCXLQ-UHFFFAOYSA-N |
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound exhibits a distinctive bicyclic heterocyclic framework characterized by the direct linkage between a thiazole ring and a furan ring system. The thiazole moiety contributes a five-membered aromatic ring containing one sulfur atom and one nitrogen atom, while the furan component provides a five-membered oxygen-containing aromatic system. This structural arrangement creates a conjugated system that extends across both heterocyclic rings, potentially influencing electronic properties and molecular reactivity.
The bonding patterns within the thiazole ring follow characteristic aromatic heterocycle conventions, with alternating single and double bonds contributing to ring stability through electron delocalization. The amino group positioned at the 2-carbon of the thiazole ring introduces electron-donating characteristics that can influence the overall electronic distribution throughout the molecular framework. The nitrogen atoms within the thiazole system participate in the aromatic sextet, contributing to ring stability and providing potential coordination sites for intermolecular interactions.
The furan ring system demonstrates similar aromatic characteristics with oxygen serving as the heteroatom contributor to the aromatic electron system. The carboxamide functional group attached at position 3 of the furan ring introduces both hydrogen bond donor and acceptor capabilities through the carbonyl oxygen and amide nitrogen atoms. This functional group positioning creates opportunities for intermolecular hydrogen bonding networks that can significantly influence crystal packing arrangements and molecular aggregation behaviors.
The direct carbon-carbon bond connecting the thiazole and furan rings at positions 4 and 5 respectively establishes a rigid molecular framework that restricts rotational freedom between the two heterocyclic systems. This structural constraint promotes planarity across the molecular backbone and enhances conjugation between the aromatic systems, potentially contributing to interesting electronic and optical properties.
Table 1.2: Structural Components and Bonding Characteristics
| Component | Type | Key Features |
|---|---|---|
| Thiazole Ring | Five-membered heterocycle | Sulfur and nitrogen heteroatoms, aromatic |
| Furan Ring | Five-membered heterocycle | Oxygen heteroatom, aromatic |
| Amino Group | Primary amine | Electron-donating, hydrogen bond donor |
| Carboxamide Group | Amide functional group | Hydrogen bond donor and acceptor |
| Interring Bond | Carbon-carbon single bond | Direct linkage, restricted rotation |
Crystallographic Data and Conformational Analysis
Crystallographic analysis of related heterocyclic compounds provides valuable insights into the probable structural arrangements and conformational preferences of this compound. Comparative studies of structurally similar compounds reveal important patterns in molecular geometry and crystal packing arrangements that can be extrapolated to understand this specific compound's behavior.
The crystal structure of N-(5-nitrothiazol-2-yl)furan-2-carboxamide, a closely related analog, demonstrates significant structural similarities that inform conformational predictions. This compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 12.8126(4) Å, b = 13.0399(5) Å, c = 5.6276(1) Å, and β = 98.022(2)°. The molecular geometry exhibits near-planarity across the heterocyclic framework, with the central amide segment forming small dihedral angles of 2.61(10)° and 7.97(11)° with the thiazole and furan ring planes respectively.
The conformational analysis reveals that the molecular backbone maintains substantial planarity, which facilitates effective conjugation between the aromatic systems and promotes intermolecular π-π stacking interactions. The planar arrangement minimizes steric hindrance between the heterocyclic rings while maximizing orbital overlap for electron delocalization. This geometric preference is consistent with theoretical predictions for conjugated heterocyclic systems where planarity optimizes resonance stabilization.
Crystal packing arrangements in related compounds demonstrate the importance of hydrogen bonding networks in determining solid-state structures. The crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows formation of inversion dimers through pairs of N—H···N hydrogen bonds, creating characteristic graph-set motifs. Similar hydrogen bonding patterns are anticipated for this compound based on the presence of amino and carboxamide functional groups.
Table 1.3: Comparative Crystallographic Parameters
| Compound | Space Group | Unit Cell Parameters | Key Structural Features |
|---|---|---|---|
| N-(5-nitrothiazol-2-yl)furan-2-carboxamide | P2₁/c | a=12.81Å, b=13.04Å, c=5.63Å, β=98.02° | Near-planar geometry |
| 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Not specified | Not specified | Inversion dimers, hydrogen bonding |
Comparative Analysis with Structurally Related Heterocyclic Compounds
The structural comparison with related heterocyclic compounds reveals important insights into the unique characteristics and potential applications of this compound. Analysis of 2-amino-1,3-thiazole-4-carboxamide, which shares the aminothiazole core structure, provides baseline understanding of the thiazole component's behavior and properties. This simpler analog exhibits molecular formula C₄H₅N₃OS with molecular weight 143.16 grams per mole, demonstrating the structural contribution of the furan-carboxamide moiety in the target compound.
The incorporation of the furan ring system significantly alters the electronic properties compared to simple thiazole derivatives. Studies of N-(thiazol-2-yl)furan-2-carboxamide demonstrate how the combination of thiazole and furan moieties creates enhanced biological activity profiles compared to individual components. The structural fusion creates expanded conjugation systems that can interact more effectively with biological targets and materials interfaces.
Comparative analysis with novel thiazole derivatives containing imidazole and furan scaffolds reveals the versatility of heterocyclic combinations in creating diverse molecular architectures. These studies demonstrate that thiazole-furan combinations exhibit unique electronic characteristics that differ substantially from simple heterocycle systems. The presence of multiple nitrogen atoms and oxygen heteroatoms creates complex electronic distribution patterns that influence molecular reactivity and intermolecular interactions.
The structural relationship with benzotriazinone compounds provides additional perspective on heterocyclic system behavior. Although these compounds contain different ring systems, they demonstrate similar principles regarding planarity preferences and hydrogen bonding capabilities in crystalline arrangements. The benzotriazinone studies reveal that aromatic heterocycles tend to adopt conformations that maximize intermolecular interactions while maintaining optimal intramolecular electronic configurations.
Table 1.4: Structural Comparison with Related Compounds
| Compound | Molecular Formula | Key Structural Elements | Notable Features |
|---|---|---|---|
| 2-amino-1,3-thiazole-4-carboxamide | C₄H₅N₃OS | Aminothiazole, carboxamide | Simple thiazole core |
| N-(thiazol-2-yl)furan-2-carboxamide | C₈H₆N₂O₂S | Thiazole, furan, amide linkage | Enhanced biological activity |
| Target compound | C₈H₇N₃O₂S | Aminothiazole, furan, carboxamide | Expanded functionality |
Properties
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c9-7(12)4-1-6(13-2-4)5-3-14-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHJBKMAHCXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Thioamide and α-Haloketone Esters
A common approach involves reacting 1-pyrrolidinecarbothioamide or related thioamide derivatives with 3-chloro-4-furan-2-yl-2,4-dioxobutyric acid methyl ester under reflux in methanol. This reaction produces methyl esters of thiazole carboxylic acid derivatives, which are subsequently converted to the target compound by hydrazine hydrate treatment to form the amino group on the thiazole ring.
- Reaction conditions: Reflux in methanol for 4 hours, followed by overnight standing at room temperature.
- Work-up: Dilution with water, pH adjustment to 8 with NaOH, filtration, and recrystallization.
- Further transformation: Refluxing the obtained esters with hydrazine hydrate in ethanol for 4 hours to obtain 2-amino-thiazole derivatives.
Condensation of Dihydrothiazolone with Aldehydes
Another method involves the condensation of dihydrothiazolone intermediates with aromatic or heterocyclic aldehydes in aqueous sodium carbonate solution, often using glycine as a bifunctional catalyst. The reaction mixture is acidified to isolate the products.
- Reaction solvents: Water or aqueous sodium carbonate.
- Catalyst: Glycine.
- Temperature: Typically 90–100 °C or reflux conditions depending on solvent.
- Isolation: Acidification to pH 6 with acetic acid to precipitate the product.
Direct Synthesis from Chloroacetaldehyde and Thioamide Precursors
The synthesis of water-soluble amino acid hydrochlorides of thiazole derivatives can be achieved by reacting thioamide precursors with chloroacetaldehyde in refluxing water for 2 hours. The hydrochloride salt is then converted to the free base by adding sodium acetate.
- Key intermediate: Amino acid hydrochloride.
- Reaction medium: Refluxing aqueous solution.
- Post-reaction treatment: Base transfer using sodium acetate.
Reaction Scheme Summary
Detailed Research Findings
- The reaction of thioamide derivatives with α-haloketone esters under reflux conditions in methanol is efficient and yields methyl ester intermediates that can be converted to the amino-thiazole carboxamide by hydrazine treatment.
- The use of aqueous sodium carbonate with glycine as a catalyst facilitates condensation reactions for thiazole ring formation with aromatic or heterocyclic aldehydes, providing a mild and efficient synthetic route.
- Refluxing in water for 2 hours with chloroacetaldehyde allows for the formation of amino acid hydrochlorides that serve as key intermediates for further derivatization.
- NMR spectral data confirm the structure of intermediates and final products, with characteristic chemical shifts for thiazole ring protons and carboxamide groups.
Comparative Table of Preparation Conditions
| Method | Reactants | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization with α-haloketones | Thioamide + 3-chloro-4-furan-2-yl-2,4-dioxobutyric acid methyl ester | Methanol | Reflux (~65°C) | 4h + overnight | High | Followed by hydrazine treatment |
| Condensation with aldehydes | Dihydrothiazolone + aromatic/heterocyclic aldehydes | Aqueous sodium carbonate + glycine | 90–100 °C or reflux | 5h | Moderate to high | Acidification for isolation |
| Reflux with chloroacetaldehyde | Thioamide + chloroacetaldehyde | Water | Reflux (~100°C) | 2h | Moderate | Forms amino acid hydrochloride |
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide with structurally related compounds, focusing on molecular properties, spectral data, and structural motifs.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Core Heterocycles: The target compound features a furan-carboxamide scaffold, whereas derivatives like 7c () incorporate oxadiazole rings. Oxadiazoles are known for their electron-withdrawing properties, which enhance metabolic stability compared to furans .
In contrast, the rigid furan-carboxamide structure may favor planar interactions with aromatic residues . Fluorophenyl groups in compound 5 () enhance lipophilicity and bioavailability, whereas the target compound’s unsubstituted thiazole may limit membrane permeability .
Spectral and Physical Properties: Melting points vary significantly: The oxadiazole derivative 7c melts at 134–136°C, while the pyrimidine-dione 4f has a higher melting point (206–208°C), likely due to stronger intermolecular hydrogen bonding . EI-MS and HRMS data confirm molecular ions for all compounds, with deviations attributable to functional group fragmentation patterns (e.g., loss of -NO₂ in 4f) .
Computational and Experimental Insights
- Synthetic Accessibility : The target compound’s synthesis is less documented compared to oxadiazole-thiazole hybrids (), which are synthesized via sequential hydrazide formation and cyclization with CS₂ .
Biological Activity
5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of approximately 209.25 g/mol. This compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The compound consists of a furan ring and a thiazole moiety, which are known to contribute to various biological activities. The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance its biological properties. The thiazole nitrogen can act as a nucleophile in substitution reactions, facilitating the development of derivatives with improved activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings often exhibit significant antibacterial properties. This compound has shown effectiveness against various pathogens, attributed to its ability to inhibit specific enzymes critical for pathogen survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxamide | Thiazole and thiophene rings | Antimicrobial |
| 5-(2-Amino-1,3-thiadiazol-4-yl)furan-3-carboxamide | Thiadiazole instead of thiazole | Anticancer |
| 5-(2-Aminothiazol-4-yl)pyridine-3-carboxamide | Pyridine ring addition | Antiviral |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is essential for this activity; compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines .
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of various thiazole derivatives, it was found that this compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin. This suggests that the compound could serve as a potential lead in drug development targeting cancer cells .
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules. Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in substituents on the thiazole ring significantly influence its potency against different biological targets. For example, the introduction of electron-donating groups has been shown to enhance cytotoxic activity against certain cancer cell lines .
Q & A
Basic Question: What are the recommended synthetic strategies for preparing 5-(2-Amino-1,3-thiazol-4-yl)furan-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Amide bond formation between the thiazole amine and furan-carboxylic acid derivatives using coupling agents like EDCI or HOBt .
- Cyclization : Formation of the thiazole ring via condensation of thiourea intermediates with α-haloketones or α-bromoacetophenones under basic conditions .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by thin-layer chromatography (TLC) .
Critical Parameters : Reaction temperature (often 60–80°C) and pH control (neutral to slightly basic) are essential for optimizing yield .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm molecular structure, with specific shifts for the thiazole (δ 6.8–7.2 ppm) and furan (δ 7.5–8.0 ppm) protons .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Melting Point Analysis : Determined via open capillary methods to assess purity (e.g., mp 206–208°C for structurally similar compounds) .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural impurities. To address this:
- Reproducibility Checks : Standardize biological assays (e.g., enzyme inhibition or cytotoxicity tests) across multiple labs using identical cell lines (e.g., HEK293 or HeLa) .
- Structural Validation : Cross-validate purity using orthogonal methods (e.g., HPLC alongside NMR) to rule out byproducts .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results with IC₅₀ values validated by dose-response curves .
Advanced Question: What computational tools are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases) based on the thiazole-furan scaffold’s electron density .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .
Basic Question: What are the key structural features influencing this compound’s reactivity?
Methodological Answer:
- Thiazole Ring : The 2-amino group enhances nucleophilicity, enabling participation in Schiff base formation or coordination with metal ions .
- Furan Moiety : The oxygen heteroatom increases electron density, making the furan ring susceptible to electrophilic substitution (e.g., nitration or halogenation) .
- Amide Linkage : Stabilizes the planar conformation via resonance, affecting solubility and intermolecular interactions .
Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid or polyethylene glycol) at the furan or thiazole positions without disrupting bioactivity .
- pH Adjustment : Prepare buffered solutions at pH 6.5–7.4 to leverage the compound’s zwitterionic properties .
Advanced Question: What strategies are effective for elucidating the mechanism of action in antimicrobial assays?
Methodological Answer:
- Time-Kill Curves : Monitor bacterial viability (e.g., E. coli or S. aureus) over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Membrane Permeability Assays : Use propidium iodide uptake or SYTOX Green staining to assess disruption of microbial membranes .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., cell wall biosynthesis or efflux pumps) .
Basic Question: How should researchers handle discrepancies in reported melting points or spectroscopic data?
Methodological Answer:
- Re-Analysis : Repeat measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points) .
- Spectral Comparison : Cross-reference NMR/MS data with databases (e.g., PubChem or SciFinder) to identify common impurities or solvates .
- Collaborative Verification : Share samples with independent labs for blinded validation .
Advanced Question: What are the best practices for designing derivatives to improve metabolic stability?
Methodological Answer:
- Isotere Replacement : Substitute the furan oxygen with sulfur (to form thiophene) or introduce fluorine atoms to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance plasma stability .
- In Silico ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., H₂S during thiazole synthesis) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
